6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

Catalog No.
S752255
CAS No.
72040-64-3
M.F
C16H27N3O4S
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-...

CAS Number

72040-64-3

Product Name

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid

Molecular Formula

C16H27N3O4S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1

InChI Key

CMUGHZFPFWNUQT-HUBLWGQQSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Synonyms

6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic Acid; 6-[(Biotinyl)amino]hexanoic acid; Biotin X;

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Enzyme Cofactor:

Biotin functions as a vital cofactor for several enzymes, playing a key role in facilitating various metabolic pathways, including:

  • Fatty acid synthesis and degradation
  • Glucose metabolism
  • Branched-chain amino acid metabolism

Nutritional Research:

Biotin deficiency is a rare condition but can manifest through various symptoms like hair loss, dermatitis, and neurological issues. Research studies investigate the role of biotin supplementation in:

  • Addressing biotin deficiency and its associated health problems
  • Evaluating potential benefits in specific populations, such as pregnant women and individuals with certain medical conditions, like diabetes

Drug Development:

Biotin's unique structure and binding properties have led to its exploration in the development of novel drugs for various conditions:

  • Biotinylated molecules can be used to target specific cells or tissues for drug delivery, improving drug efficacy and reducing side effects
  • Researchers are investigating the potential of biotin-conjugated drugs for treating cancers and other diseases

Biochemistry and Cell Biology:

Biotin plays a crucial role in various cellular processes, making it a valuable tool in:

  • Studying protein-protein interactions and cellular signaling pathways
  • Investigating the function and regulation of biotin-dependent enzymes within cells

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid is a complex organic compound categorized under biotin and its derivatives. It features a unique structure that includes a ureido ring fused with a tetrahydrothiophene ring, contributing to its biological relevance. The molecular formula is C16H27N3O4SC_{16}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 357.47 g/mol . This compound has garnered attention for its potential applications in biochemistry and medicinal chemistry.

  • As mentioned earlier, Bioepiderm is believed to be a precursor in biotin biosynthesis []. Biotin acts as a coenzyme for several enzymes involved in important metabolic pathways like fatty acid synthesis and gluconeogenesis []. However, the detailed mechanism by which Bioepiderm is converted to biotin and how it influences these pathways requires further research [].
  • Information on the safety profile and potential hazards associated with Bioepiderm is limited due to its rarity and lack of widespread use.
  • As a general precaution, handling unknown compounds requires following standard laboratory safety protocols.
Typical of amides and carboxylic acids, including:

  • Hydrolysis: Involving the cleavage of the amide bond, yielding the corresponding acid and amine.
  • Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.
  • Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.

These reactions underline the compound's versatility in synthetic organic chemistry and its potential utility in drug development.

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid exhibits significant biological activity, particularly in biotinylation processes. It is employed to label biomolecules, facilitating studies in proteomics and molecular biology. The compound's structure allows it to interact with various biological systems, enhancing the delivery of therapeutic agents .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thienoimidazole Ring: Starting from appropriate precursors, the thienoimidazole core is constructed through cyclization reactions.
  • Amidation: The hexanoic acid moiety is introduced via amidation with an appropriate amine.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.

These methods highlight the compound's synthetic complexity and the need for careful reaction conditions to achieve desired yields.

This compound finds applications primarily in:

  • Bioconjugation: Used for attaching biotin to proteins or nucleic acids, facilitating detection and purification.
  • Drug Development: Potential use as a therapeutic agent due to its unique structural properties that may interact with specific biological targets.
  • Research Tools: Employed in biochemical assays and studies involving protein interactions and modifications.

Interaction studies indicate that 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid can bind effectively to proteins via biotin-streptavidin interactions. This property is exploited in various assays, allowing for sensitive detection methods in research settings. Additionally, preliminary studies suggest potential interactions with cellular receptors, warranting further investigation into its pharmacological profile .

Several compounds share structural similarities with 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid:

Compound NameMolecular FormulaKey Features
N-Biotinyl-6-aminohexanoic acidC16H27N3O4SC_{16}H_{27}N_{3}O_{4}SBiotin derivative used for protein labeling
Biotin-XC16H27N3O4SC_{16}H_{27}N_{3}O_{4}SA biotinylation reagent with similar applications
6-(Biotinylamino)caproic acidC14H25N3O4C_{14}H_{25}N_{3}O_{4}Shorter carbon chain but retains biotinylation properties

Uniqueness

The uniqueness of 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid lies in its specific thienoimidazole structure, which may offer distinct binding properties and enhanced stability compared to other biotin derivatives. This could lead to improved performance in biochemical applications and therapeutic contexts.

Structural Components and Their Research Relevance

The Biotin Core Structure

The biotin core in this compound consists of a tetrahydrothiophene ring fused to a ureido group, characteristic of all biotin derivatives [8]. The tetrahydrothiophene ring (C4H7S) provides a rigid scaffold, while the ureido group (-N-CO-N-) serves as the primary recognition site for streptavidin and avidin binding [8] [4]. A key distinction from native biotin is the substitution at the valeric acid side chain: the carboxylic acid group is conjugated via an amide bond to a pentanoylhexanoic acid linker (Figure 1) [1]. This modification preserves the core’s affinity for streptavidin (Kd ≈ 10^−15 M) while enabling covalent attachment to biomolecules [4] [7].

Table 1: Biotin Core Comparison

FeatureNative BiotinModified Core in 6-[5-(2-Oxo-...)-Hexanoic Acid
TetrahydrothiophenePresentRetained
Ureido GroupIntactIntact
Valeric Acid SidechainFree -COOHConjugated to Hexanoic Acid Linker
Molecular Weight244.31 g/mol357.5 g/mol [1]

The Hexanoic Acid Linker Component

The hexanoic acid linker (6-aminohexanoic acid) introduces a 12.9 Å spacer between the biotin core and target molecules [2] [3]. This aminocaproyl spacer mitigates steric hindrance during streptavidin binding, as demonstrated by a 3.2-fold increase in binding efficiency compared to non-spacer biotin derivatives [3] [5]. The linker’s terminal carboxylic acid group facilitates conjugation to primary amines via N-hydroxysuccinimide (NHS) ester chemistry, operating optimally at pH 7–9 [2] [6].

Table 2: Linker Length and Functional Outcomes

Linker LengthBinding Efficiency*Applications
0 (No linker)1.0 (Reference)Limited to small molecules
6-carbon3.2Proteins, antibodies, oligonucleotides
12-carbon2.8Low solubility in aqueous buffers

*Relative to native biotin in streptavidin pull-down assays [3] [5].

Structure-Function Integration in Research Applications

The integration of the biotin core and hexanoic acid linker enables three primary research utilities:

  • Affinity Purification: The spacer allows labeled proteins to bind streptavidin beads without steric interference, achieving >95% capture efficiency for IgG antibodies [4] [6].
  • Proximity Labeling: In BioID2 systems, the linker extends the biotinylation radius to 25 nm, enabling identification of proteins at organelle contact sites (e.g., mitochondria-lysosome junctions) [5] [7].
  • Surface Immobilization: The NHS ester reacts with amine-functionalized substrates (e.g., glass slides, nanoparticles), forming stable amide bonds for biosensor development [2] [3].

Reactivity Patterns in Biological Research Systems

The compound’s reactivity is governed by two functional groups:

  • NHS Ester: Reacts selectively with primary amines (ε-amino groups of lysine, N-termini) at pH 7–9, with a second-order rate constant of 0.12 M^−1s^−1 [2] [6].
  • Biotin-Streptavidin Interaction: Forms non-covalent bonds resistant to 2% SDS and 8 M urea, enabling stringent wash conditions in pull-down assays [4] [7].

Table 3: Reaction Conditions and Outcomes

ParameterOptimal RangeOutcome
pH7.0–9.0NHS-amine conjugation efficiency >80% [2]
Temperature4–25°CMinimal hydrolysis of NHS ester [6]
Molar Ratio10:1 (Linker:Protein)Saturation of available amines [3]

Carbodiimide crosslinkers (e.g., EDC) are unnecessary due to the pre-activated NHS ester, simplifying workflows [2]. Post-conjugation, unreacted linker is removed via size-exclusion chromatography or dialysis [4].

Structure-Activity Relationships in Proteomic Applications

Three structural features dictate proteomic performance:

  • Linker Length: The 6-carbon chain balances solubility and steric effects, yielding a 72% increase in identified protein interactors compared to shorter linkers in APEX2-based proximity labeling [7] [5].
  • Biotin Affinity: The unmodified ureido group maintains sub-nanomolar affinity for streptavidin, critical for reducing false positives in mass spectrometry [4] [7].
  • NHS Reactivity: The electron-withdrawing succinimide group accelerates amine conjugation, achieving 90% labeling efficiency within 2 hours [2] [6].

Figure 2: Structure-Activity Correlations

  • Binding Capacity: 18 nmol biotin/mg streptavidin beads [4]
  • Proteomic Coverage: 1,892 proteins identified per experiment (HeLa cell lysates) [7]
  • Limit of Detection: 10 fmol biotinylated peptide in LC-MS/MS [4]

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

357.17222752 g/mol

Monoisotopic Mass

357.17222752 g/mol

Heavy Atom Count

24

Wikipedia

6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid

Dates

Modify: 2023-08-15

Explore Compound Types